molecular formula C16H24N2O3 B14250447 Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate CAS No. 206069-14-9

Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate

Cat. No.: B14250447
CAS No.: 206069-14-9
M. Wt: 292.37 g/mol
InChI Key: NZIPIATVCBEAEK-BBRMVZONSA-N
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Description

Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a methylamino group, a phenyl group, and a valinate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate typically involves the use of chiral auxiliaries and selective reactions to ensure the correct stereochemistry. One common method includes the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the stereoselective synthesis of the desired amine derivatives . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to promote the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of pharmaceuticals and fine chemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler compound with a single methyl group attached to an amine.

    Phenylalanine: An amino acid with a phenyl group, similar to the phenylpropan-2-yl moiety in the compound.

    Valine: An amino acid that shares the valinate moiety with the compound.

Uniqueness

Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties

Properties

CAS No.

206069-14-9

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]amino]butanoate

InChI

InChI=1S/C16H24N2O3/c1-11(2)13(14(19)21-5)18-16(3,15(20)17-4)12-9-7-6-8-10-12/h6-11,13,18H,1-5H3,(H,17,20)/t13-,16-/m0/s1

InChI Key

NZIPIATVCBEAEK-BBRMVZONSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N[C@@](C)(C1=CC=CC=C1)C(=O)NC

Canonical SMILES

CC(C)C(C(=O)OC)NC(C)(C1=CC=CC=C1)C(=O)NC

Origin of Product

United States

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